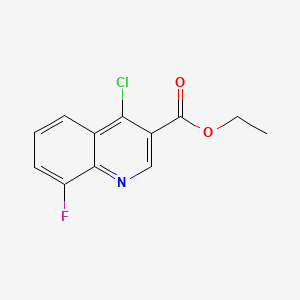

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Description

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9) is a quinoline derivative with the molecular formula C₁₂H₉ClFNO₂ and a molar mass of 253.66 g/mol . Key physical properties include a density of 1.354 g/cm³, boiling point of 332.1°C, and flash point of 154.6°C . The compound is characterized by a chloro group at position 4 and a fluoro group at position 8 on the quinoline ring, making it a versatile intermediate in pharmaceutical synthesis, particularly for quinolone antibiotics.

Properties

IUPAC Name |

ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBUGOGXQRAHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363160 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-90-9 | |

| Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route

The most documented and reliable synthetic approach for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate involves the chlorination of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester using phosphoryl chloride (POCl3). This method is widely cited in patents and chemical synthesis literature.

- Starting Material: 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (6.11 g, 26.0 mmol)

- Reagent: Phosphoryl chloride (POCl3), 20 mL

- Reaction Conditions: The mixture is stirred at 100 °C for 3.5 hours.

- Work-up: After completion, the reaction mixture is cooled and concentrated to yield a yellow semi-solid crude product.

- Purification: The product can be used directly or purified further depending on the application.

Reaction Summary:

$$

\text{8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester} + \text{POCl}_3 \xrightarrow{100^\circ C, 3.5h} \text{this compound}

$$

- The use of POCl3 facilitates the replacement of the 4-hydroxy group with chlorine, a typical chlorination reaction in quinoline chemistry.

- The reaction temperature (100 °C) and duration (3.5 hours) are optimized to maximize yield and minimize side reactions.

- The crude product is often a yellow semi-solid, indicating partial purity before further processing.

Spectroscopic Data (1H-NMR in CDCl3, 400 MHz):

| Chemical Shift (δ ppm) | Proton Type | Multiplicity | Integration |

|---|---|---|---|

| 9.58 | Aromatic H (quinoline) | Singlet (s) | 1H |

| 8.46 | Aromatic H | Doublet (d) | 1H |

| 8.04 - 7.90 | Aromatic H | Multiplet (m) | 2H |

| 4.60 | Ethyl ester CH2 | Quartet (q) | 2H |

| 1.54 | Ethyl ester CH3 | Triplet (t) | 3H |

This data confirms the successful chlorination and retention of the ethyl ester functionality.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Starting Material | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | Ready for chlorination | Synthesized or commercially sourced |

| Chlorination | POCl3, 100 °C, 3.5 h | This compound (crude) | Yellow semi-solid product |

| Work-up | Cooling and concentration | Crude product | Used directly or purified |

| Purification (optional) | Recrystallization or chromatography | Pure product | For analytical or pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Substitution: Formation of substituted quinolines.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate exhibits significant antibacterial and antifungal properties. Compounds in the quinoline family have been extensively studied for their effects against various microbial strains, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae . The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and biological efficacy, making it a valuable candidate for developing new antimicrobial agents .

1.2 Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing other bioactive quinolone derivatives. Research has demonstrated that modifications to the quinoline structure can lead to compounds with enhanced biological activities . For instance, variations in substituents on the quinoline ring can yield derivatives with improved pharmacological profiles.

1.3 Drug Development

The structural characteristics of this compound position it as a promising scaffold for drug development. Its derivatives have been explored for their potential as anti-inflammatory and anticancer agents. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride under controlled heating conditions. The reaction conditions generally require heating at approximately 100 °C for about 3.5 hours . This method is efficient and yields a product that may not require further purification.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of quinolone derivatives, including this compound, in antimicrobial applications:

- A study demonstrated that fluoroquinolone derivatives exhibit potent activity against resistant strains of bacteria, emphasizing their potential role in treating infections caused by multidrug-resistant organisms .

- Another research article explored the synthesis of various fluoroquinolone derivatives using optimized reaction conditions that yielded high purity products suitable for pharmacological testing . These findings indicate that structural modifications can lead to enhanced antimicrobial efficacy.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Fluoro Position : Fluoro at position 8 (target compound) vs. 6 or 7 in analogs alters electronic effects and steric hindrance, impacting reactivity in nucleophilic substitutions .

- Bromo vs.

- Hydroxy vs. Chloro : Hydroxy groups (e.g., CAS 1019015-59-8) improve solubility in polar solvents but reduce stability under acidic conditions .

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Observations:

Biological Activity

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₉ClFNO₂

- Molecular Weight : 253.66 g/mol

- CAS Number : 56824-90-9

The unique substitution pattern of this compound, featuring a chloro group at the 4-position and a fluoro group at the 8-position, enhances its lipophilicity and biological efficacy .

This compound primarily functions as an antibacterial agent by targeting bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to disrupted DNA synthesis and ultimately bacterial cell death.

Biological Activities

- Antibacterial Activity :

-

Antifungal Activity :

- This compound also demonstrates antifungal properties, making it a candidate for treating fungal infections.

- Cytotoxicity :

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.25 | Effective against resistant strains |

| Escherichia coli | 0.50 | Comparable to ciprofloxacin | |

| Antifungal | Candida albicans | 0.75 | Significant inhibition observed |

| Cytotoxicity | Mammalian Cells | >60 | Low toxicity observed |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with phosphorus oxychloride under elevated temperatures (around 100 °C for approximately 3.5 hours). This method is efficient and yields a yellow semi-solid product that may not require further purification .

Case Studies

-

In Vitro Antimicrobial Evaluation :

A study assessed the antimicrobial effectiveness of various quinoline derivatives, including this compound. The results indicated that this compound exhibited strong antibacterial activity with significant inhibition zones against tested pathogens . -

Synergistic Effects :

Research has shown that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, it demonstrated synergistic effects with ciprofloxacin, reducing the MIC values of both compounds when administered together .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate?

Answer:

The synthesis typically involves cyclization reactions of substituted anilines with diethyl ethoxymethylenemalonate, followed by halogenation. For example:

- Step 1: Condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate to form an intermediate ethyl 4-hydroxyquinoline-3-carboxylate derivative.

- Step 2: Chlorination at the 4-position using POCl₃ or PCl₅ under reflux conditions .

Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side reactions. Purity is confirmed via TLC and HPLC.

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated quinolines?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

- Data Collection: Use high-resolution diffractometers (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Software: SHELX for structure solution (direct methods) and refinement , or OLEX2 for visualization and analysis of intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

- Validation: Compare experimental bond lengths/angles with DFT-calculated values to confirm substituent positioning (e.g., distinguishing Cl at C4 vs. C8) .

Basic: What spectroscopic techniques are optimal for characterizing substituent effects in this compound?

Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for C=O at ~165 ppm, Cl/F-induced deshielding) .

- IR: Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns (e.g., loss of ethyl group: [M−COOEt]⁺) .

Advanced: How to address discrepancies in NMR data between synthetic batches?

Answer:

- Contamination Check: Use 2D NMR (COSY, HSQC) to detect impurities or regioisomers. For example, residual solvents (DMSO, CHCl₃) may obscure peaks .

- Solvent Effects: Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation impacts.

- Crystallographic Cross-Validation: Compare NMR-derived structures with SC-XRD data to resolve ambiguities .

Basic: How do chloro and fluoro substituents influence the compound’s reactivity?

Answer:

- Electron-Withdrawing Effects: The Cl (C4) and F (C8) groups deactivate the quinoline ring, directing electrophilic substitutions to less hindered positions (e.g., C6/C7) .

- Hydrolysis Resistance: The ester group at C3 is stabilized against nucleophilic attack due to adjacent electron-withdrawing substituents.

- Halogen Bonding: Fluorine participates in weak intermolecular interactions, affecting crystallization behavior .

Advanced: What computational strategies predict reactivity for further functionalization?

Answer:

- DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, Fukui indices highlight reactive C5/C7 positions .

- Molecular Docking: Predict binding affinities for biological targets (e.g., DNA gyrase) by modeling interactions between the quinoline core and active sites .

Basic: What are common impurities in synthetic batches, and how are they analyzed?

Answer:

- Byproducts: Unreacted starting materials (e.g., 3-chloro-4-fluoroaniline) or over-chlorinated derivatives.

- Detection: Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS for low-abundance impurities .

- Mitigation: Optimize reaction time and POCl₃ stoichiometry to minimize di-/tri-chlorinated products .

Advanced: How to optimize crystallization conditions for X-ray-quality crystals?

Answer:

- Solvent Screening: Test polar/non-polar solvent mixtures (e.g., EtOAc/hexane, DMSO/H₂O) using vapor diffusion or slow evaporation.

- Temperature Gradients: Gradual cooling from 50°C to 4°C enhances crystal lattice formation.

- Additives: Trace acetic acid or DMF can stabilize π-stacking interactions in the solid state .

Basic: How stable is this compound under varying storage conditions?

Answer:

- Thermal Stability: Decomposes above 200°C (DSC/TGA data).

- Light Sensitivity: Store in amber vials at −20°C to prevent photo-degradation of the quinoline core .

- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous basic conditions (pH > 9) .

Advanced: What strategies enhance bioactivity via triazolylmethoxy modifications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.